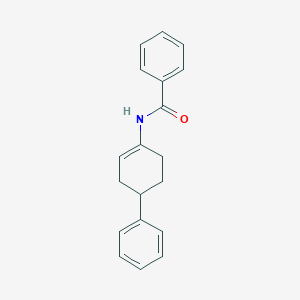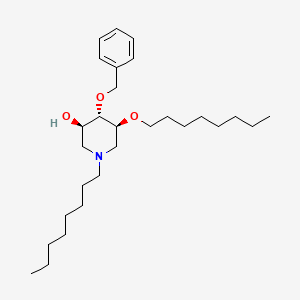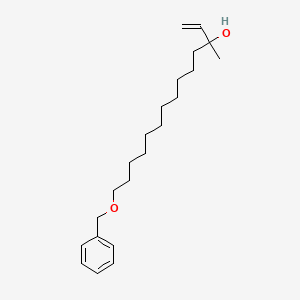![molecular formula C56H34 B15171161 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-91-8](/img/structure/B15171161.png)
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties. It contains multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like halogens or nitrating agents are used
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study aromatic interactions and molecular recognition.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism by which 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects involves its interaction with molecular targets through π-π stacking interactions. These interactions are crucial in processes such as molecular recognition and self-assembly .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(2,5-dimethyl-4-(1-pyrenyl)phenyl)pyrene: Known for its similar structural properties but with different substituents.
5’-Phenyl-[1,1’3’,1’'-terphenyl]-4-amine: Another compound with multiple aromatic rings but different functional groups.
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene stands out due to its unique combination of pyrene and phenyl groups, which contribute to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
918654-91-8 |
|---|---|
Molekularformel |
C56H34 |
Molekulargewicht |
706.9 g/mol |
IUPAC-Name |
1-[4-[3-phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C56H34/c1-2-6-35(7-3-1)46-32-47(36-12-16-38(17-13-36)49-28-24-44-22-20-40-8-4-10-42-26-30-51(49)55(44)53(40)42)34-48(33-46)37-14-18-39(19-15-37)50-29-25-45-23-21-41-9-5-11-43-27-31-52(50)56(45)54(41)43/h1-34H |
InChI-Schlüssel |
JEYIOCGHRGLJCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)

